Methyl 2-(4-fluorophenyl)-2-methoxyacetate
Description
Methyl 2-(4-fluorophenyl)-2-methoxyacetate is an organic compound with a molecular formula of C10H11FO3. This compound is characterized by the presence of a fluorophenyl group attached to a methoxyacetate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-methoxyacetate |
InChI |
InChI=1S/C10H11FO3/c1-13-9(10(12)14-2)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3 |
InChI Key |
QYKSWSCZFJBWRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-2-methoxyacetate typically involves the reaction of 4-fluorobenzaldehyde with methyl acetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)-2-methoxyethanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-2-methoxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-2-methoxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of histone deacetylases (HDACs) or other key enzymes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-methoxyacetate
- Methyl 2-(4-bromophenyl)-2-methoxyacetate
- Methyl 2-(4-methylphenyl)-2-methoxyacetate
Uniqueness
Methyl 2-(4-fluorophenyl)-2-methoxyacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(4-fluorophenyl)-2-methoxyacetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of CHFO and a molecular weight of approximately 200.19 g/mol. The compound features an ester functional group, a methoxy group, and a fluorophenyl group. The presence of fluorine enhances lipophilicity, which is crucial for biological activity.
Research indicates that the substitution of hydrogen with fluorine in organic compounds can significantly enhance their biological efficacy. This compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against a range of microbial strains, likely due to its lipophilic nature which facilitates membrane penetration.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that are still under investigation.
- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes, which could be relevant in metabolic pathways.
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(phenyl)-2-methoxyacetate | No fluorine substitution | Moderate antimicrobial activity | More hydrophobic due to lack of fluorine |
| Ethyl 2-(4-fluorophenyl)-2-methoxyacetate | Ethyl instead of methyl | Enhanced lipophilicity | Potentially better absorption |
| Methyl 2-(3-fluorophenyl)-2-methoxyacetate | Different position of fluorine | Varies based on substitution | May target different biological pathways |
This compound stands out due to the strategic placement of the fluorine atom, enhancing both its chemical reactivity and biological activity compared to its analogs.
Synthesis Methods
Several synthesis methods have been reported for this compound, emphasizing its accessibility for further research:
- Esterification Reaction : The compound can be synthesized through the esterification of 4-fluorophenol with methoxyacetic acid in the presence of acid catalysts.
- Nucleophilic Substitution : Another method involves the nucleophilic substitution reaction where a suitable leaving group is replaced by the methoxy group.
These methods not only highlight the compound's versatility but also provide avenues for synthesizing derivatives with enhanced properties.
Case Studies and Research Findings
Recent studies have focused on the interaction of this compound with biological systems. For instance, investigations into its metabolic fate have utilized models such as Cunninghamella elegans to assess biotransformation processes. These studies revealed that the compound undergoes significant metabolic changes, leading to various hydroxylated metabolites that may exhibit distinct biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
